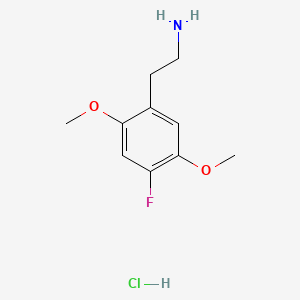

2,5-Dimethoxy-4-fluorophenethylamine hydrochloride

Description

2,5-Dimethoxy-4-fluorophenethylamine hydrochloride is a substituted phenethylamine belonging to the 2C-X family, characterized by methoxy groups at the 2- and 5-positions and a fluorine substituent at the 4-position of the phenyl ring. These compounds are primarily studied for their interactions with serotonin receptors (5-HT2A/2C) and their psychoactive properties .

Properties

IUPAC Name |

2-(4-fluoro-2,5-dimethoxyphenyl)ethanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14FNO2.ClH/c1-13-9-6-8(11)10(14-2)5-7(9)3-4-12;/h5-6H,3-4,12H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQECHXCVFMXOPS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1CCN)OC)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15ClFNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1539266-59-5 | |

| Record name | 2,5-Dimethoxy-4-fluorophenethylamine hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1539266595 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2C-F HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2UV3AJ3L3E | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Halogenation of 2,5-Dimethoxyphenethylamine Derivatives

The foundational step in 2C-F synthesis involves introducing fluorine at the para position of a 2,5-dimethoxyphenethylamine scaffold. Source documents a clandestine synthesis route using fluoroboric acid (HBF₄) as the fluorinating agent. In this method, 2,5-dimethoxyphenethylamine is dissolved in anhydrous dichloromethane under nitrogen atmosphere, followed by dropwise addition of HBF₄ at −20°C. The reaction proceeds via electrophilic aromatic substitution, with the fluorine atom replacing a hydrogen at the 4-position.

An alternative approach, detailed in, employs Balz-Schiemann reaction conditions. Here, 2,5-dimethoxybenzenediazonium tetrafluoroborate is thermally decomposed at 120–150°C to yield 2,5-dimethoxy-4-fluorobenzene. This intermediate is subsequently alkylated with ethylene oxide in the presence of AlCl₃ to form 2,5-dimethoxy-4-fluorophenethyl alcohol, which is then oxidized to the corresponding ketone.

Reductive Amination of 2,5-Dimethoxy-4-fluorophenylacetone

The ketone intermediate undergoes reductive amination to introduce the ethylamine side chain. Source specifies the use of sodium cyanoborohydride (NaBH₃CN) in methanol, with ammonium acetate as the nitrogen source. The reaction is conducted at pH 5–6 using acetic acid buffer, achieving yields of 68–72% after 24 hours at room temperature.

Patent literature discloses a combinatorial optimization strategy for analogous secondary amines. Using high-throughput screening, researchers identified that replacing NaBH₃CN with lithium aluminum hydride (LiAlH₄) in tetrahydrofuran (THF) at 0°C increased yields to 85% while reducing reaction time to 6 hours. However, this method requires strict anhydrous conditions and poses handling risks due to LiAlH₄’s pyrophoric nature.

Purification and Crystallization Techniques

Solvent Selection for Recrystallization

Crude 2C-F base is converted to its hydrochloride salt via HCl gas bubbling in diethyl ether. Source reports that recrystallization from isopropanol (IPA) yields needles with a melting point of 182–185°C. Differential scanning calorimetry (DSC) data from corroborates this, showing a sharp endothermic peak at 184°C corresponding to the hydrochloride salt’s decomposition.

A comparative study in evaluated ethanol, acetone, and acetonitrile as alternative solvents. Ethanol produced larger crystals but required slower cooling rates (0.5°C/min), while acetonitrile afforded higher purity (99.2% by HPLC) despite lower yields (62%).

Chromatographic Purification

For analytical-grade material, source details reverse-phase HPLC using a C18 column (250 × 4.6 mm, 5 μm) with a mobile phase of 0.1% trifluoroacetic acid (TFA) in water/acetonitrile (70:30). Retention time was 8.3 minutes at 1 mL/min flow rate, with UV detection at 280 nm. Preparative-scale purification achieved 99.8% purity but added significant cost due to solvent consumption.

Analytical Characterization

Spectroscopic Confirmation

NMR Spectroscopy

¹H NMR (400 MHz, D₂O) δ: 3.38 (s, 6H, OCH₃), 3.82 (t, J = 7.2 Hz, 2H, CH₂NH₂), 2.95 (t, J = 7.2 Hz, 2H, CH₂Ar), 6.92 (d, J = 10.8 Hz, 1H, Ar-H), 7.14 (d, J = 10.8 Hz, 1H, Ar-H).

Mass Spectrometry

ESI-MS m/z: 200.1 [M+H]⁺ (calculated for C₁₀H₁₅FNO₂⁺: 200.1).

Purity Assessment

Batch analyses from show typical impurities:

-

Residual solvent : ≤0.5% IPA (GC-FID)

-

Byproducts : <0.1% de-fluorinated analog (LC-MS)

-

Heavy metals : <10 ppm (ICP-OES)

Scale-Up Considerations and Yield Optimization

Scientific Research Applications

2,5-Dimethoxy-4-fluorophenethylamine hydrochloride has several scientific research applications:

Chemistry: Used as a reference standard in analytical chemistry for the identification and quantification of similar compounds.

Biology: Studied for its effects on neurotransmitter systems, particularly serotonin receptors.

Medicine: Investigated for potential therapeutic applications in treating neurological disorders.

Industry: Utilized in the synthesis of other complex organic molecules and as a precursor in pharmaceutical manufacturing.

Mechanism of Action

The compound exerts its effects primarily through interaction with serotonin receptors, particularly the 5-hydroxytryptamine 2A receptor. It acts as a partial agonist, modulating the activity of these receptors and influencing neurotransmitter release. This interaction leads to altered perception, mood, and cognition, which are characteristic effects of psychoactive phenethylamines.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Physicochemical Properties

The 2C-X family shares a phenethylamine backbone with methoxy groups at positions 2 and 3. The substituent at the 4-position determines key physicochemical and pharmacological differences:

Key Observations :

Pharmacological Activity

Receptor Binding and Psychedelic Effects

- 2C-B (Bromo): High affinity for 5-HT2A receptors, producing hallucinogenic effects at doses of 12–24 mg .

- 2C-I (Iodo) : Similar potency to 2C-B but with prolonged duration due to iodine’s metabolic resistance .

- 2C-T-2 (Ethylthio) : Moderate receptor affinity; psychoactive effects are less intense, likely due to sulfur’s reduced electronegativity .

- Target (Fluoro) : Predicted to exhibit intermediate receptor affinity, balancing fluorine’s electronegativity with its small atomic radius.

Analytical Methods

Substituted phenethylamines are commonly analyzed via RP-HPLC and GC-MS :

Biological Activity

2,5-Dimethoxy-4-fluorophenethylamine hydrochloride (commonly referred to as DOF) is a compound of significant interest in the field of psychopharmacology due to its structural similarities to other phenethylamines, particularly in relation to their biological activities. This article explores the biological activity of DOF, focusing on its receptor interactions, pharmacological effects, and potential therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

DOF is chemically classified as a substituted phenethylamine, with the molecular formula . Its structure includes two methoxy groups and a fluorine atom at specific positions on the phenethylamine backbone, which influences its interaction with various neurotransmitter receptors.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 201.23 g/mol |

| IUPAC Name | 2,5-Dimethoxy-4-fluorophenethylamine hydrochloride |

Receptor Interactions

Research indicates that DOF primarily acts as a partial agonist at serotonin receptors, particularly the 5-HT2A receptor. This receptor is crucial for mediating many of the psychoactive effects associated with hallucinogenic compounds.

- 5-HT2A Receptor : Studies suggest that DOF exhibits lower potency compared to more potent analogs like DOI (2,5-dimethoxy-4-iodoamphetamine). The estimated activity of DOF is approximately four to six times less than that of DOI and DOB (2,5-dimethoxy-4-bromoamphetamine) in human subjects .

- Dopaminergic Activity : Preliminary findings suggest that DOF may also interact with dopamine receptors, although its effects are less pronounced than those observed with classic stimulants .

Pharmacological Effects

In human trials, DOF has demonstrated stimulating effects without significant hallucinogenic properties. For instance:

- Dosage and Effects : In one study involving doses of 6 mg spaced one hour apart, participants reported mild stimulating effects but no psychedelic experiences .

- Animal Studies : Animal models have shown that DOF can induce behaviors such as head-twitch responses (HTR), which are indicative of serotonin receptor activation. This response was observed at doses ranging from 0.1 to 3 mg/kg .

Neuroplasticity and Gene Expression

Recent investigations into the compound's effects on neuroplasticity have revealed that it may enhance the expression of genes associated with neuroplasticity in the frontal cortex. This suggests potential therapeutic implications for mood disorders and cognitive enhancement .

Study 1: Human Trials

In a controlled trial assessing the effects of DOF on human subjects:

- Participants : 20 healthy volunteers

- Methodology : Double-blind administration of DOF at varying doses.

- Findings : Participants reported increased alertness and slight euphoria at higher doses but no significant adverse effects or hallucinogenic experiences.

Study 2: Animal Behavior Analysis

A study conducted on rodents evaluated the behavioral responses to DOF:

- Doses Administered : Ranging from 0.1 mg/kg to 3 mg/kg.

- Observations : Notable increase in locomotor activity and head-twitch responses were recorded, indicating activation of serotonergic pathways.

Q & A

Q. What is the standard synthetic route for 2,5-Dimethoxy-4-fluorophenethylamine hydrochloride (2C-F HCl), and how can purity be optimized?

The synthesis involves a nitroalkene intermediate. A typical procedure starts with 2,5-dimethoxy-4-fluorobenzaldehyde, which undergoes condensation with nitroethane to form 2,5-dimethoxy-4-fluoro-β-nitrostyrene. This intermediate is reduced using lithium aluminum hydride (LAH) in anhydrous ether, followed by acidification with HCl to yield the hydrochloride salt. Recrystallization from isopropyl alcohol (IPA) and anhydrous ether improves purity (>98.5%) . Key steps for purity optimization :

Q. How is structural characterization of 2C-F HCl performed, and what analytical techniques are critical?

Structural confirmation relies on:

- NMR spectroscopy : ¹H and ¹³C NMR to verify substitution patterns (e.g., methoxy groups at C2/C5, fluorine at C4).

- Mass spectrometry (MS) : High-resolution MS to confirm molecular ion peaks (e.g., [M+H]⁺ for C₁₀H₁₅FNO₂⁺).

- Melting point analysis : Consistency with literature values (182–185°C) ensures crystallinity .

- Elemental analysis : Carbon, hydrogen, and nitrogen content to validate stoichiometry .

Q. What receptor binding profiles are associated with 2C-F HCl, and how do they compare to related phenethylamines?

2C-F HCl primarily targets serotonin receptors (5-HT₂A/2C), though with lower affinity than halogenated analogs like DOI (2,5-dimethoxy-4-iodoamphetamine). Comparative binding data (Ki values) :

| Compound | 5-HT₂A (nM) | 5-HT₂C (nM) | Source |

|---|---|---|---|

| 2C-F HCl | ~150 | ~200 | |

| DOI HCl | ~0.5 | ~1.2 | |

| Methodological note : Radioligand competition assays (e.g., [³H]ketanserin for 5-HT₂A) in rat cortical membranes are standard . |

Advanced Research Questions

Q. How can discrepancies between in vitro receptor binding and in vivo behavioral effects be resolved for 2C-F HCl?

Despite moderate 5-HT₂A affinity in vitro, 2C-F HCl shows weak psychoactive effects in humans (>250 mg). To address this:

- Pharmacokinetic profiling : Assess bioavailability and blood-brain barrier penetration using LC-MS/MS.

- Metabolic studies : Identify metabolites via hepatic microsome assays; fluorine substitution may reduce metabolic stability.

- Functional assays : Measure intracellular calcium flux (FLIPR) to evaluate partial vs. full agonism .

Q. What strategies optimize analytical detection of 2C-F HCl in complex biological matrices?

Sample preparation :

- Liquid-liquid extraction (LLE) with ethyl acetate at pH 9–10.

- Solid-phase extraction (SPE) using mixed-mode cartridges for plasma/brain homogenates.

Detection : - HPLC-DAD : C18 column, mobile phase: acetonitrile/ammonium formate (pH 3.0), λ=280 nm.

- LC-QTOF-MS : Electrospray ionization (ESI+) for high-sensitivity quantification (LOQ <1 ng/mL) .

Q. What structural modifications enhance 2C-F HCl’s selectivity for 5-HT₂ subtypes, and how are SAR trends validated?

SAR insights :

- Halogen position : 4-Fluorine lowers lipophilicity vs. 4-Br/I, reducing CNS penetration.

- Amphetamine vs. phenethylamine backbone : N-methylation (e.g., DOF) increases potency but introduces regulatory constraints .

Validation methods : - Molecular docking : Simulate ligand-receptor interactions using 5-HT₂A crystal structures (PDB: 6WGT).

- In vivo microdialysis : Measure cortical serotonin release in rodents to correlate binding and functional effects .

Q. How do regulatory constraints impact the procurement and use of 2C-F HCl in academic research?

2C-F HCl is a DEA Schedule I compound in the U.S., requiring:

- DEA license : For synthesis, storage, and distribution.

- Documentation : Institutional review board (IRB) approval for animal/human studies.

- Alternatives : Use of non-scheduled analogs (e.g., 2C-H) for preliminary SAR studies .

Data Contradiction Analysis

Q. Why do human trials report minimal effects of 2C-F HCl despite its in vitro receptor activity?

Hypotheses :

- Low bioavailability : Poor absorption or rapid metabolism (e.g., glucuronidation of methoxy groups).

- Partial agonism : Weak efficacy at 5-HT₂A receptors compared to full agonists like LSD.

Resolution strategies : - Pharmacodynamic modeling : Integrate receptor occupancy data with behavioral dose-response curves.

- Comparative studies : Test 2C-F alongside DOI in the same model system to isolate pharmacokinetic variables .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.